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Introduction
5-Bromo-2-ethoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly

in Suzuki-Miyaura cross-coupling reactions, due to its utility in introducing the 5-bromo-2-

ethoxyphenyl moiety into various molecular scaffolds. A thorough understanding of its

spectroscopic characteristics is paramount for reaction monitoring, quality control, and

structural elucidation of its derivatives. This technical guide provides a comprehensive overview

of the spectroscopic data for 5-Bromo-2-ethoxyphenylboronic acid, complete with detailed

experimental protocols and a generalized workflow for its analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromo-2-
ethoxyphenylboronic acid, based on published literature.[1]

Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d6
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¹H NMR
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1.35 t 7.0 -CH₃

4.08 q 7.0 -O-CH₂-

6.95 d 8.5 Ar-H

7.49 dd 8.5, 2.5 Ar-H

7.75 d 2.5 Ar-H

7.89 s (br) -B(OH)₂

¹³C NMR Chemical Shift (ppm) Assignment

14.7 -CH₃

64.2 -O-CH₂-

114.3 Ar-C

116.1 Ar-C

127.8 Ar-C (B-C)

136.2 Ar-C

137.9 Ar-C

159.8 Ar-C-O

DEPT-135: Signals at 14.7, 64.2, 114.3, 136.2, and 137.9 ppm.

Vibrational Spectroscopy Data (Solid Phase)
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FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Assignment

3298 3297 O-H stretching

3078 3075 C-H aromatic stretching

2985, 2940 2984, 2938 C-H aliphatic stretching

1603 1605 C=C aromatic stretching

1475 1477 C-H bending

1392 1394 B-O-H in-plane bending

1340 1342 B-O stretching

1240 1242 C-O-C asymmetric stretching

1035 1037 C-O-C symmetric stretching

812 814 C-H out-of-plane bending

650 652 B-O-H out-of-plane bending

565 567 C-Br stretching

UV-Vis Absorption Spectroscopy
Solvent λmax (nm)

Ethanol 288, 235

Water 289, 236

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 5-Bromo-2-ethoxyphenylboronic acid
was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was
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transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating

at a proton frequency of 400 MHz.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.9 s

¹³C NMR and DEPT Acquisition:

Pulse Program: Standard proton-decoupled pulse sequence for ¹³C; DEPT-135 pulse

sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.3 s

Processing: All spectra were referenced to the residual solvent peak of DMSO-d6 (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C). Data was processed with a line broadening of 0.3 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: The solid sample of 5-Bromo-2-ethoxyphenylboronic acid was

analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of

the powder was placed on the ATR crystal, and pressure was applied to ensure good

contact.
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Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer equipped with a universal

ATR sampling accessory.

Acquisition:

Spectral Range: 4000–400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Format: Transmittance

Processing: A background spectrum of the clean ATR crystal was recorded and automatically

subtracted from the sample spectrum.

Fourier-Transform (FT) Raman Spectroscopy
Sample Preparation: The solid sample was placed in a glass capillary tube for analysis.

Instrumentation: A Bruker RFS 100/S FT-Raman spectrometer.

Acquisition:

Excitation Source: Nd:YAG laser at 1064 nm.

Laser Power: 150 mW

Spectral Range: 3500–10 cm⁻¹

Resolution: 2 cm⁻¹

Number of Scans: 128

Processing: The spectrum was automatically corrected for instrument response.

UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A stock solution of 5-Bromo-2-ethoxyphenylboronic acid was

prepared in both ethanol and water. Serial dilutions were made to obtain a final concentration

of approximately 1 x 10⁻⁵ M.

Instrumentation: A Shimadzu UV-2401 PC spectrophotometer.

Acquisition:

Spectral Range: 200–400 nm

Scan Speed: Medium

Cuvette: 1 cm path length quartz cuvette.

Processing: The respective solvent (ethanol or water) was used as a blank for baseline

correction. The wavelengths of maximum absorbance (λmax) were determined from the

resulting spectra.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound such as 5-Bromo-2-ethoxyphenylboronic acid.
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Caption: Generalized workflow for the spectroscopic analysis of 5-Bromo-2-
ethoxyphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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